

# A Technical Guide to the Chemical Properties of Glycyl-DL-serine Hydrate

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## Compound of Interest

Compound Name: Glycyl-DL-serine Hydrate

Cat. No.: B15202128

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known chemical properties of **Glycyl-DL-serine Hydrate**. The information is compiled from various scientific sources and is intended to serve as a valuable resource for professionals in research and development. This document details the physicochemical characteristics, analytical methodologies, and relevant metabolic context of this dipeptide.

## Physicochemical Properties

Glycyl-DL-serine is a dipeptide composed of glycine and a racemic mixture of serine. The hydrated form indicates the presence of associated water molecules in its solid state. A summary of its key quantitative properties is presented in the tables below.

### Table 1: General and Physical Properties

Property	Value	Source(s)
Molecular Formula	$C_5H_{10}N_2O_4 \cdot xH_2O$	[1][2]
Molecular Weight (Anhydrous)	162.14 g/mol	[1][2]
Appearance	White to off-white solid	[2]
Melting Point	207 °C (decomposes)	[1]
Boiling Point (estimate)	288.82 °C	[1]
Density (estimate)	1.4394 g/cm <sup>3</sup>	[1]
Refractive Index (estimate)	1.4432	[1]
Stability	Hygroscopic	[1]

**Table 2: Solubility and Acidity**

Property	Value	Conditions	Source(s)
Water Solubility	Slightly soluble, almost transparent solution	-	[1]
Aqueous Acid Solubility	Slightly soluble	-	[1]
pKa	2.98	at 25 °C	[1]

## Experimental Protocols

Detailed experimental protocols for the characterization of **Glycyl-DL-serine Hydrate** are not extensively published. However, standard methodologies for dipeptides can be applied.

### Determination of Melting Point

The melting point of **Glycyl-DL-serine Hydrate**, which is accompanied by decomposition, can be determined using Differential Scanning Calorimetry (DSC).[3]

- Instrumentation: A differential scanning calorimeter.

- Sample Preparation: A small, accurately weighed sample (1-5 mg) of **Glycyl-DL-serine Hydrate** is hermetically sealed in an aluminum pan.
- Method:
  - The sample is heated at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere.
  - An empty, sealed aluminum pan is used as a reference.
  - The heat flow to the sample is measured as a function of temperature.
  - The onset and peak temperatures of the endothermic event corresponding to melting and decomposition are recorded.

## Solubility Determination

The solubility of **Glycyl-DL-serine Hydrate** can be determined using a gravimetric method.<sup>[4]</sup>

- Materials: **Glycyl-DL-serine Hydrate**, distilled water, analytical balance, thermostatically controlled shaker, filtration apparatus.
- Method:
  - An excess amount of **Glycyl-DL-serine Hydrate** is added to a known volume of distilled water in a sealed container.
  - The mixture is agitated in a thermostatically controlled shaker at a constant temperature (e.g., 25 °C) until equilibrium is reached (typically 24-48 hours).
  - The saturated solution is carefully filtered to remove any undissolved solid.
  - A known volume of the clear filtrate is transferred to a pre-weighed container.
  - The solvent is evaporated at a controlled temperature.
  - The container with the dried solute is weighed, and the mass of the dissolved solid is determined.
  - Solubility is expressed in g/100 mL or mol/L.

## pKa Determination

The acid dissociation constant (pKa) can be determined by potentiometric titration.

- Instrumentation: A calibrated pH meter with a suitable electrode.
- Reagents: A standard solution of a strong base (e.g., 0.1 M NaOH), a known concentration of **Glycyl-DL-serine Hydrate** in water.
- Method:
  - A solution of **Glycyl-DL-serine Hydrate** of known concentration is prepared.
  - The initial pH of the solution is recorded.
  - The standard base solution is added in small, known increments.
  - The pH is recorded after each addition, allowing the solution to stabilize.
  - A titration curve (pH vs. volume of base added) is plotted.
  - The pKa is determined from the pH at the half-equivalence point.

## Purification

A common method for the purification of dipeptides is recrystallization.[\[1\]](#)

- Solvents: Water and ethanol.
- Method:
  - Dissolve the crude **Glycyl-DL-serine Hydrate** in a minimum amount of hot water.
  - If necessary, treat the hot solution with activated charcoal to remove colored impurities and then filter.
  - Slowly add ethanol to the hot filtrate until the solution becomes turbid.

- Allow the solution to cool slowly to room temperature and then in an ice bath to promote crystallization.
- Collect the crystals by filtration, wash with a small amount of cold ethanol, and dry under vacuum.

## Spectroscopic and Chromatographic Analysis

### Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton ( $^1\text{H}$ ) and Carbon-13 ( $^{13}\text{C}$ ) NMR spectroscopy are essential for the structural elucidation of **Glycyl-DL-serine Hydrate**.

- Sample Preparation: The sample is typically dissolved in a deuterated solvent, such as deuterium oxide ( $\text{D}_2\text{O}$ ).
- Expected  $^1\text{H}$  NMR Signals: Resonances corresponding to the  $\alpha$ -protons of the glycine and serine residues, the  $\beta$ -protons of the serine residue, and the exchangeable amine and hydroxyl protons.
- Expected  $^{13}\text{C}$  NMR Signals: Resonances for the carbonyl carbons of the peptide bond and the carboxylic acid, and the  $\alpha$ - and  $\beta$ -carbons of the glycine and serine residues.

### Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in the molecule.

- Sample Preparation: The solid sample is typically analyzed as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.
- Expected Characteristic Absorptions:
  - N-H stretching vibrations (amine and amide)
  - O-H stretching vibrations (hydroxyl and carboxylic acid)
  - C=O stretching vibrations (amide I and carboxylic acid)
  - N-H bending vibrations (amide II)

- C-N stretching vibrations

## Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the dipeptide.

- Ionization Technique: Electrospray ionization (ESI) is commonly used for polar molecules like peptides.
- Analysis: The mass-to-charge ratio ( $m/z$ ) of the molecular ion ( $[M+H]^+$  or  $[M-H]^-$ ) is measured to confirm the molecular weight. Fragmentation patterns can provide sequence information.

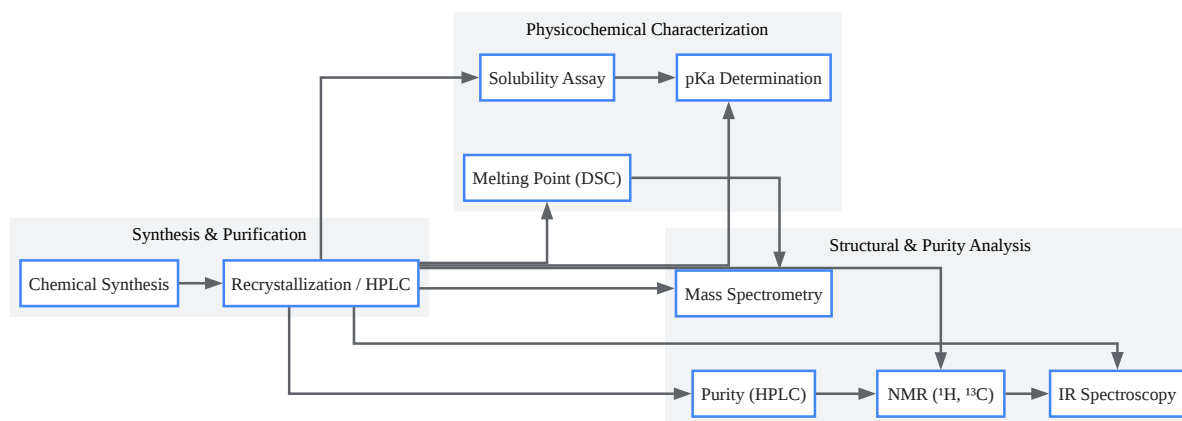
## High-Performance Liquid Chromatography (HPLC)

HPLC is a standard technique for assessing the purity of **Glycyl-DL-serine Hydrate**.

- Column: A reversed-phase column (e.g., C18) is typically used.
- Mobile Phase: A gradient of water and a polar organic solvent (e.g., acetonitrile), often with an ion-pairing agent like trifluoroacetic acid (TFA).
- Detection: UV detection at a low wavelength (e.g., 214 nm) is suitable for detecting the peptide bond.

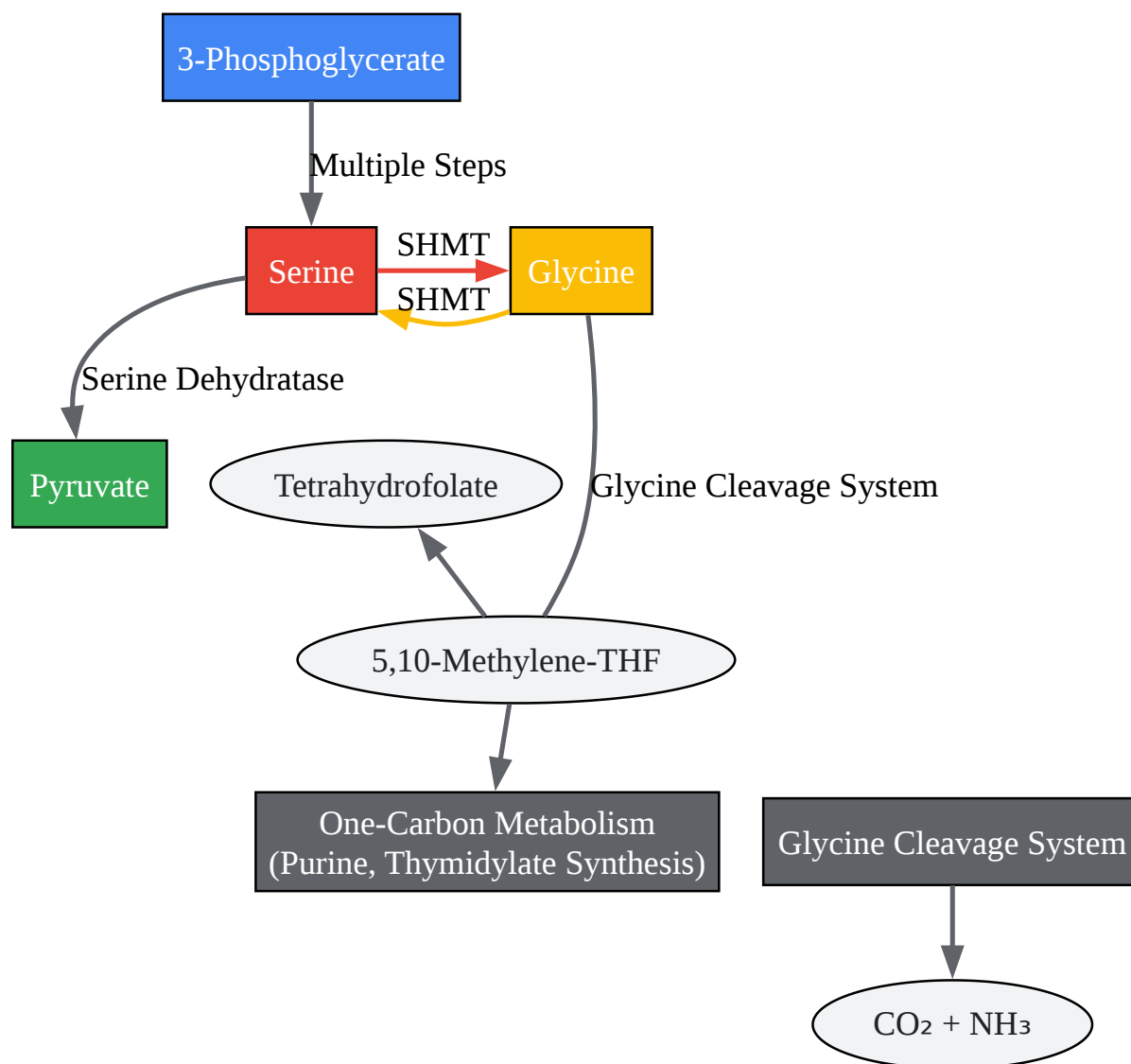
## Metabolic Pathways and Logical Relationships

While specific signaling pathways directly involving **Glycyl-DL-serine Hydrate** are not well-documented, the metabolic pathways of its constituent amino acids, glycine and serine, are well-established and interconnected.<sup>[5][6]</sup> Understanding these pathways provides context for the potential biological roles and degradation of the dipeptide.



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Caption: General experimental workflow for the synthesis and characterization of **Glycyl-DL-serine Hydrate**.



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Caption: Interconversion and metabolic fate of serine and glycine. SHMT: Serine Hydroxymethyltransferase.

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